molecular formula C11H12ClFN2O2 B13559822 6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride

6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride

Cat. No.: B13559822
M. Wt: 258.67 g/mol
InChI Key: CPIHLNOMVNXSKU-UHFFFAOYSA-N
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Description

6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride is a synthetic compound known for its unique spirocyclic structure This compound is characterized by the presence of a fluorine atom and a spiro linkage between a benzooxazine and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzooxazine ring: This step involves the reaction of a suitable phenol derivative with formaldehyde and an amine to form the benzooxazine ring.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Spirocyclization: The spiro linkage is formed by reacting the benzooxazine intermediate with a pyrrolidinone derivative under specific conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorospiro[benzo[D][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar structure but with a piperidinone moiety instead of pyrrolidinone.

    6-Fluorospiro[benzo[D][1,3]oxazine-4,4’-morpholin]-2(1H)-one: Contains a morpholine ring instead of pyrrolidinone.

Uniqueness

6-Fluorospiro[benzo[D][1,3]oxazine-4,3’-pyrrolidin]-2(1H)-one hydrochloride is unique due to its specific spiro linkage and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12ClFN2O2

Molecular Weight

258.67 g/mol

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride

InChI

InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9;/h1-2,5,13H,3-4,6H2,(H,14,15);1H

InChI Key

CPIHLNOMVNXSKU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl

Origin of Product

United States

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